A Multi-faceted Approach to the Structural Elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid: An In-depth Technical Guide
A Multi-faceted Approach to the Structural Elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the definitive structure elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of procedures, but a strategic and logical framework for confirming the molecular architecture of complex small molecules. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and authoritative exploration of the topic.
Introduction
4-methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound of significant interest due to its structural relation to biologically active molecules. As an analogue of (S)-pyroglutamic acid, it serves as a crucial component in the development of synthetic pharmaceutical candidates.[1] The accurate determination of its three-dimensional structure is paramount for understanding its chemical properties, biological activity, and potential applications in medicinal chemistry. This guide will detail a multi-technique approach, leveraging the synergistic power of mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction to unambiguously confirm the structure of the (S)-enantiomer of this molecule.[1][2][3]
Strategic Workflow for Structure Elucidation
Caption: Key 2D NMR correlations for 4-methyl-2-oxoimidazolidine-4-carboxylic acid.
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HSQC: Confirms the direct attachment of protons to their respective carbons (e.g., H-4 at 4.27 ppm is attached to C-4 at 51.2 ppm).
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HMBC: The crucial long-range correlations establish the overall framework. For instance, the correlation between the N-CH₃ protons and the urea carbonyl carbon (C-2) confirms the position of the methyl group. Correlations from H-4 to both the urea carbonyl (C-2) and the carboxylic acid carbonyl (COOH) firmly place the carboxylic acid group at the C-4 position.
The collective NMR data provide an unambiguous map of the atomic connectivity, fully supporting the proposed structure of 4-methyl-2-oxoimidazolidine-4-carboxylic acid.
Part 3: The Definitive Proof - Single-Crystal X-ray Diffraction
While spectroscopic methods provide powerful evidence for the structure in solution, single-crystal X-ray diffraction offers the ultimate proof of structure in the solid state. It provides precise atomic coordinates, bond lengths, bond angles, and, crucially for a chiral molecule, the absolute stereochemistry.
Rationale for Experimental Choice
For a molecule with a single stereocenter, determining the absolute configuration is essential. X-ray diffraction of a single crystal grown from the enantiopure material allows for the unambiguous assignment of the (S) or (R) configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. For (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, recrystallization from hot acetonitrile has proven effective. [1]2. Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected.
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Structure Solution and Refinement: The diffraction data are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Data Interpretation and Results
The single-crystal X-ray diffraction study of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid provided the following key structural details: [1][2]
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Crystal System: Orthorhombic
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Space Group: P2₁2₁2₁ (a chiral space group, confirming the enantiopurity of the crystal)
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Key Finding: The analysis confirmed the connectivity previously deduced by NMR and definitively established the absolute stereochemistry at the C-4 position as (S). The crystal structure also revealed interesting hydrogen bonding patterns, where the carboxylic acid group acts as a hydrogen bond donor and the urea unit acts as an acceptor. [1][2]
Parameter Value Crystal System Orthorhombic Space Group P2₁2₁2₁ a (Å) 6.2275(4) b (Å) 8.3963(5) | c (Å) | 24.9490(14) |
The successful determination of the crystal structure provides the final, irrefutable piece of evidence, confirming all aspects of the molecular architecture of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid.
Conclusion
The structural elucidation of 4-methyl-2-oxoimidazolidine-4-carboxylic acid exemplifies a robust, multi-technique approach that is fundamental to modern chemical and pharmaceutical research. By systematically employing high-resolution mass spectrometry to establish the molecular formula, FTIR and NMR spectroscopy to map the atomic connectivity and functional groups, and single-crystal X-ray diffraction for definitive 3D structure and stereochemistry, we have constructed a self-validating and unambiguous confirmation of the molecule's identity. This guide underscores the importance of not just applying these powerful analytical techniques, but of strategically integrating their outputs to build a comprehensive and irrefutable structural assignment.
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